molecular formula C20H35N3O4S B564982 N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt(Mixture of Diastereomers) CAS No. 1356930-89-6

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt(Mixture of Diastereomers)

Cat. No. B564982
M. Wt: 413.577
InChI Key: AEWZVNHASHNRAX-IOKFPZHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt” is a chemical compound with the molecular formula C8H12N2O4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The IUPAC name for this compound is (2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid .


Physical And Chemical Properties Analysis

The average mass of “N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt” is 232.257 Da, and its monoisotopic mass is 232.051773 Da .

Safety And Hazards

“N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZVNHASHNRAX-IOKFPZHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine

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